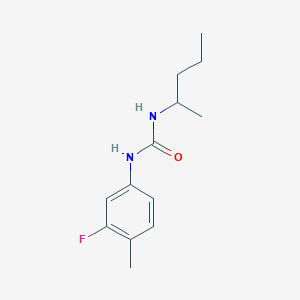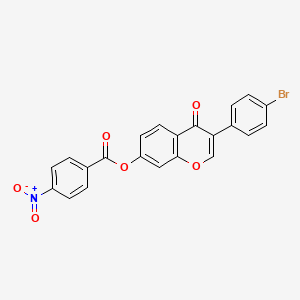![molecular formula C16H23FN2O4S B4844583 N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B4844583.png)
N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide, also known as AZD3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that is involved in the transport of lactate and other monocarboxylates across the plasma membrane of cells. AZD3965 has shown promise as a potential anti-cancer agent, as it selectively targets cancer cells that rely on lactate for energy.
Mechanism of Action
The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide involves the inhibition of MCT1, which is overexpressed in many types of cancer cells. By blocking the transport of lactate into cancer cells, N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide effectively starves the cells of the energy they need to grow and divide. This results in the death of the cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide has been shown to reduce the levels of lactate in the blood of cancer patients. This may be beneficial in reducing the symptoms of cancer-related fatigue, which is often associated with high levels of lactate in the blood.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide is its selectivity for cancer cells. This means that it is less likely to cause side effects in normal, healthy cells. However, one limitation of N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide is that it may not be effective in all types of cancer. In addition, the optimal dosage and treatment regimen for N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide has not yet been established.
Future Directions
There are several potential future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide. One area of interest is the development of combination therapies that include N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide and other anti-cancer agents. Another potential direction is the investigation of the use of N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide in combination with immunotherapy, which has shown promise in the treatment of some types of cancer. Finally, further research is needed to determine the optimal dosage and treatment regimen for N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide, as well as its long-term safety and efficacy.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Several preclinical studies have demonstrated the efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide in inhibiting the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide has been shown to enhance the effectiveness of other anti-cancer agents, such as chemotherapy drugs.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-18(12-16(20)19-9-5-3-4-6-10-19)24(21,22)15-11-13(17)7-8-14(15)23-2/h7-8,11H,3-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAMLUSCWAYMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-methyl-1-piperazinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]acetamide](/img/structure/B4844511.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4844541.png)

![ethyl 4-({[7-(ethylthio)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B4844555.png)

![methyl 2-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4844565.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4844573.png)
![methyl {3-methyl-4-oxo-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4844574.png)
![2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4844582.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4844590.png)
![4-methyl-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4844595.png)
